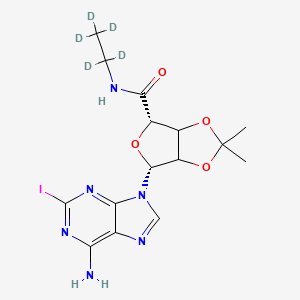
2-Iodo-5'-ethyl-d5-carboxamido-2',3'-O-isopropylidine Adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine is a synthetic compound with the molecular formula C15H14D5IN6O4 and a molecular weight of 479.284 g/mol . This compound is a stable isotope-labeled analog of adenosine, which is a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine involves multiple steps, starting from adenosineThe reaction conditions typically involve the use of reagents such as iodine, deuterated ethyl groups, and isopropylidine protecting agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure precision and reproducibility. The final product is purified using techniques such as chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, altering its oxidation state.
Hydrolysis: The isopropylidine protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various analogs of the original compound, while hydrolysis can produce deprotected forms of the compound .
Scientific Research Applications
2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving nucleoside analogs and their interactions.
Biology: It is used to investigate the role of adenosine receptors in cellular signaling pathways.
Medicine: The compound is studied for its potential therapeutic applications in conditions such as Huntington’s disease, Parkinson’s disease, and stroke.
Mechanism of Action
The mechanism of action of 2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine involves its interaction with adenosine receptors. These receptors are involved in various physiological processes, including neurotransmission, vasodilation, and immune response. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adenosine analogs such as:
- 2-Iodo-5’-ethyl-carboxamido-2’,3’-O-isopropylidine Adenosine
- 2-Iodo-5’-methyl-carboxamido-2’,3’-O-isopropylidine Adenosine
- 2-Iodo-5’-propyl-carboxamido-2’,3’-O-isopropylidine Adenosine .
Uniqueness
The uniqueness of 2-Iodo-5’-ethyl-d5-carboxamido-2’,3’-O-isopropylidine Adenosine lies in its stable isotope labeling, which allows for precise tracking and analysis in research studies. This feature makes it particularly valuable in studies involving metabolic pathways and receptor interactions .
Properties
Molecular Formula |
C15H19IN6O4 |
|---|---|
Molecular Weight |
479.28 g/mol |
IUPAC Name |
(4R,6S)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-N-(1,1,2,2,2-pentadeuterioethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
InChI |
InChI=1S/C15H19IN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7?,8-,9?,13+/m0/s1/i1D3,4D2 |
InChI Key |
SRBUDLXECXRPCA-SWYZCUPYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@H]1C2C([C@@H](O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















